
4-(4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline is a complex organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a quinazoline core structure substituted with a piperazine ring, which is further substituted with a benzylpyrimidine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Substitution with Piperazine: The quinazoline core is then reacted with piperazine under suitable conditions, such as in the presence of a base like potassium carbonate, to form the piperazine-substituted quinazoline.
Introduction of Benzylpyrimidine Moiety: The final step involves the reaction of the piperazine-substituted quinazoline with a benzylpyrimidine derivative, typically under conditions such as reflux in an appropriate solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of 4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced derivatives such as dihydroquinazolines.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
科学研究应用
4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors, such as protein kinases.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]quinazoline
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-[4-(5-Benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and therapeutic applications .
属性
分子式 |
C23H22N6 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
4-[4-(5-benzylpyrimidin-2-yl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C23H22N6/c1-2-6-18(7-3-1)14-19-15-24-23(25-16-19)29-12-10-28(11-13-29)22-20-8-4-5-9-21(20)26-17-27-22/h1-9,15-17H,10-14H2 |
InChI 键 |
YHUSVRKNGDYNRY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC=NC3=CC=CC=C32)C4=NC=C(C=N4)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)




![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)
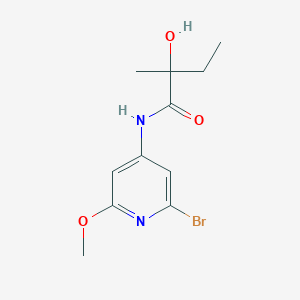
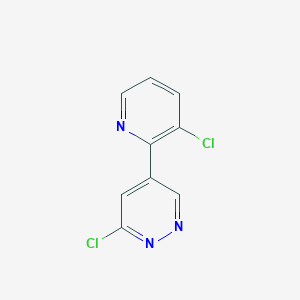
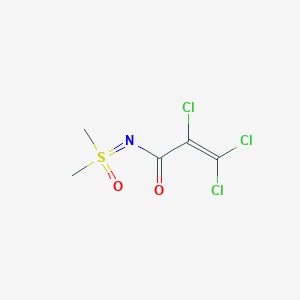
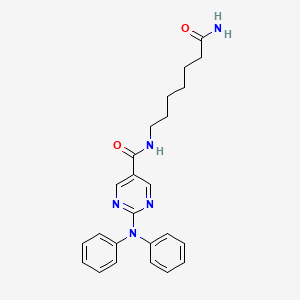
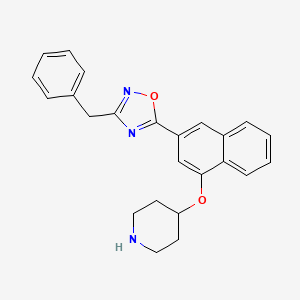
![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)

